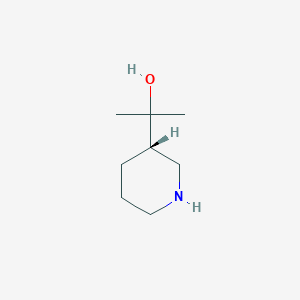

(S)-2-(piperidin-3-yl)propan-2-ol

Description

(S)-2-(Piperidin-3-yl)propan-2-ol is a chiral secondary alcohol featuring a piperidine ring substituted at the 3-position with a propan-2-ol group. The (S)-configuration at the stereogenic center confers enantioselectivity, which is critical in pharmacological applications. Piperidine derivatives are widely studied due to their presence in bioactive molecules, such as β-blockers and CNS agents.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-[(3S)-piperidin-3-yl]propan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

GWVNRACDDXBNBZ-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)([C@H]1CCCNC1)O |

Canonical SMILES |

CC(C)(C1CCCNC1)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from Piperidine Derivatives

One common method involves the use of piperidine derivatives as starting materials. For instance, the synthesis can start with tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate, which undergoes deprotection to yield the desired compound. This process typically involves the use of trifluoroacetic acid in dichloromethane at room temperature for a short duration.

Chiral Synthesis

For the synthesis of the chiral this compound, optically active intermediates are required. This can involve the use of chiral epoxides, such as (S)-(+)-epichlorohydrin, which react with piperidine derivatives under controlled conditions to yield the desired enantiomer.

The reaction conditions and yields for the synthesis of this compound can vary significantly depending on the method used. Here is a summary of typical conditions and yields:

Characterization and Purification

Characterization of this compound involves various analytical techniques to confirm its structure and purity. Common methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the stereochemistry and structure of the compound.

- High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity and separating enantiomers if necessary.

- Mass Spectrometry : Provides molecular weight confirmation.

Purification often involves column chromatography to remove impurities and achieve high purity levels.

Research Discoveries and Applications

Research into this compound and related compounds has highlighted their potential in pharmaceutical applications, particularly in the development of novel drugs with specific biological activities. For instance, piperidinol derivatives have shown promise in anti-tuberculosis screenings.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group can act as a leaving group under specific conditions:

| Reaction Type | Conditions | Product |

|---|---|---|

| SN1 Displacement (e.g., mesylate → amine) | Mesyl chloride, nucleophile (e.g., NH₃) | Piperidine-substituted amine |

| SN2 Displacement (less likely) | Strong nucleophile (e.g., CN⁻) | Piperidine-substituted nitrile |

Acid-Base Chemistry

-

Piperidine Ring : The tertiary amine in the piperidine ring can act as a base, accepting protons in acidic environments. This property is critical in biological systems, where protonation may alter its interaction with receptors.

-

Hydroxyl Group : The alcohol can act as a weak acid, donating a proton in basic conditions. This reactivity may influence solubility and stability in different pH environments.

Esterification and Functionalization

The hydroxyl group can participate in esterification reactions:

-

Reaction with Acids : Reaction with carboxylic acids (e.g., acetic acid) in the presence of a catalyst (e.g., H₂SO₄) forms esters.

-

Example : Formation of acetates or other esters to enhance lipophilicity for drug delivery applications .

Hydrogen Bonding and Biological Interactions

The hydroxyl group’s ability to form hydrogen bonds is significant in biological contexts:

-

Protein Interactions : In drug design, the hydroxyl group can form hydrogen bonds with target proteins, as observed in analogous tertiary alcohols interacting with enzyme active sites .

-

Example : Structural studies of similar compounds show hydrogen bonding between the alcohol and acidic residues in protein pockets, enhancing binding affinity .

Key Research Findings

-

Biological Activity : The compound’s stereochemistry and functional groups influence its interaction with neurotransmitter systems, particularly muscarinic acetylcholine receptors.

-

Hydrogen Bonding : The hydroxyl group’s role in protein interactions underscores its importance in drug design for neurological disorders .

-

Synthetic Accessibility : Efficient synthesis methods, including mesylate formation and nucleophilic displacement, enable structural diversification .

Scientific Research Applications

(S)-2-(piperidin-3-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol

- Structure : Contains two propan-2-ol groups at the 2 and 6 positions of the piperidine ring.

- Synthesis : Prepared via stereoselective hydrogenation of a pyridine precursor, yielding a chair conformation with intramolecular O–H⋯N hydrogen bonds .

- Key Differences: Higher molecular weight (254.33 g/mol vs. 157.23 g/mol for the target compound).

- Applications: Used in coordination chemistry as a pincer ligand due to its tridentate ONO binding sites .

(S)-(1-Methylpiperidin-2-yl)methanol

- Structure : Piperidine ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 1-position.

- Key Differences :

Pyrrolidine-Based Analogues

(S)-2-(Pyrrolidin-2-yl)propan-2-ol

- Structure : Five-membered pyrrolidine ring with a propan-2-ol group at the 2-position.

- Key Differences :

- Applications: Potential use in asymmetric catalysis due to compact stereochemical environment.

Pyridine Derivatives

3-(2-Aminopyridin-3-yl)propan-1-ol

- Structure: Aromatic pyridine ring with a primary propanol chain at the 3-position and an amino group at the 2-position.

- Key Differences :

Amino Alcohol Analogues

(S)-2-Amino-3-phenylpropan-1-ol

- Structure: Primary alcohol with an amino group and phenyl substituent.

- Key Differences: LogP: 1.08 (similar to target compound), but phenyl group increases hydrophobicity. Higher hydrogen-bond donor count (2 vs. 1) enhances solubility in polar solvents .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Ring Size | Alcohol Type |

|---|---|---|---|---|---|

| (S)-2-(Piperidin-3-yl)propan-2-ol | 157.23 | ~1.08 | 1 | 6 | Secondary |

| 2,2′-Piperidine-dipropan-2-ol | 254.33 | ~0.92 | 2 | 6 | Secondary |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | 143.21 | ~0.85 | 1 | 5 | Secondary |

| 3-(2-Aminopyridin-3-yl)propan-1-ol | 166.21 | ~0.71 | 2 | 6 (aromatic) | Primary |

Key Findings and Implications

- Chirality : The (S)-configuration in the target compound is critical for enantioselective interactions, similar to β-blockers like (S)-betaxolol .

- Ring Size : Piperidine derivatives generally exhibit higher basicity and conformational stability compared to pyrrolidine analogues .

- Substituent Effects: Secondary alcohols (propan-2-ol) offer steric hindrance that may enhance receptor selectivity, as seen in adrenoceptor-binding studies .

Biological Activity

(S)-2-(piperidin-3-yl)propan-2-ol is a chiral compound belonging to the class of piperidine derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle. The stereochemistry at the second carbon atom (C2) is crucial for its biological activity. The compound can be represented as follows:

1. Dopamine Transporter Inhibition

Research indicates that piperidine derivatives, including this compound, exhibit significant affinity for the dopamine transporter (DAT). A study highlighted that certain piperidine analogs showed high affinity for DAT, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .

| Compound | DAT Affinity (Ki) | NET Affinity (Ki) |

|---|---|---|

| This compound | TBD | TBD |

| Compound I | 142 ± 22 nM | 7,414 ± 978 nM |

| Compound II | 649 ± 100 nM | 728 ± 142 nM |

2. Antituberculosis Activity

This compound has also been investigated for its antituberculosis properties. A study identified a related piperidinol compound with an MIC of 1.5 μg/mL against Mycobacterium tuberculosis, indicating that structural modifications in piperidine derivatives can lead to significant biological activity against tuberculosis .

3. Anticancer Potential

Recent investigations have explored the anticancer potential of piperidine derivatives. In vitro studies demonstrated that compounds with hydroxyl groups exhibit improved antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The presence of hydroxyl groups was found to lower IC50 values significantly, enhancing their effectiveness in inhibiting cell growth .

The mechanisms through which this compound exerts its biological effects are multi-faceted:

- DAT Inhibition : By binding to DAT, the compound may increase dopamine levels in synaptic clefts, potentially alleviating symptoms of depression or other mood disorders.

- Cell Cycle Regulation : The antiproliferative effects observed in cancer studies suggest that this compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.

- Hydrogen Bonding : The hydroxy group in the structure allows for hydrogen bonding interactions with biological targets, enhancing solubility and bioavailability.

Case Study 1: Dopamine Transporter Studies

In a comparative study involving various piperidine derivatives, this compound was noted for its selective inhibition of DAT over serotonin transporter (SERT), suggesting a favorable profile for targeting dopaminergic pathways without affecting serotonergic systems .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using this compound against different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed in untreated controls . This highlights the potential of this compound as a lead in anticancer drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(piperidin-3-yl)propan-2-ol, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution can achieve high enantiomeric excess. For example, stereoselective alkylation of piperidine derivatives followed by Grignard addition to ketones can yield the target compound. Enantiomeric purity should be verified via chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and a hexane/isopropanol mobile phase, monitored at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.

- Waste Disposal : Collect residues in sealed containers and dispose via certified hazardous waste services .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology :

- Chiral Analysis : Use polarimetry or circular dichroism (CD) spectroscopy to compare optical rotation with literature values.

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodology :

- Orthogonal Assays : Validate results using multiple techniques (e.g., surface plasmon resonance for binding affinity, cell-based assays for functional activity).

- Batch Consistency : Verify compound purity (>95% via LC-MS) and storage conditions (e.g., anhydrous, -20°C under argon) to rule out degradation .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50, Ki) and adjust for experimental variables (e.g., buffer pH, temperature) .

Q. What computational strategies predict the physicochemical properties of this compound?

- Methodology :

- Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate logP, pKa, and solubility.

- Machine Learning : Train QSPR models using databases like PubChem to correlate structural descriptors with bioavailability or toxicity .

Q. How do structural modifications to this compound influence its pharmacological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., fluorinated derivatives, piperidine ring substitutions) and test in vitro/in vivo models. For example, fluorination at the propanol hydroxyl may enhance metabolic stability .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs) and identify critical binding motifs .

Key Notes

- Stereochemical Integrity : Always validate synthetic batches with chiral analytical methods to avoid confounding biological results .

- Data Reproducibility : Publish full experimental details (e.g., solvent purity, temperature gradients) to enable cross-study comparisons .

- Safety Compliance : Adhere to OSHA and GHS guidelines for hazard communication and lab practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.